3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of the chlorophenyl group and carboxylic acid function in the molecule suggests that it may have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves cyclocondensation reactions or functionalization of existing pyrazole compounds. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized from cyclocondensation reactions under ultrasound irradiation, which significantly reduced reaction times and improved yields . Similarly, 1H-pyrazole-3-carboxylic acid was converted into various derivatives through reactions with acid chlorides, hydroxylamines, and carbazates, indicating that the carboxylic acid group can be a versatile handle for further functionalization .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the crystal structure of a related compound, 5-(4-chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, was determined using crystallographic techniques, and its molecular geometry and vibrational frequencies were calculated using density functional theory (DFT) . These studies provide insights into the molecular conformations and electronic properties of pyrazole derivatives.
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, including functionalization and cycloaddition. The reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with various aminophenols resulted in the formation of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, showcasing the reactivity of the acid chloride group . Additionally, the synthesis of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole demonstrated the potential for condensation/cyclisation reactions involving hydrazine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the vibrational and structural observations of a pyrazole derivative with a 4-chlorophenyl group revealed insights into its vibrational spectra and HOMO-LUMO analysis, which are important for understanding its electronic properties and reactivity . The nonlinear optical properties of another pyrazole derivative were evaluated, indicating potential applications in materials science .
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : The compound and its derivatives are synthesized through regiospecific methods. Single-crystal X-ray analysis is crucial for unambiguous structure determination. For instance, one study demonstrated the synthesis of closely related compounds, analyzing their crystal structures and conformational differences (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Reactions and Derivatives
- Chemical Hybridizing Agents : Derivatives of this compound have been used as chemical hybridizing agents in agricultural applications, particularly in wheat and barley (Beck, Lynch, & Wright, 1988).
- Functionalization Reactions : Studies focus on the functionalization reactions of this compound, exploring different derivatives and their potential applications. For example, the conversion of related compounds into carboxamides and examining their reaction mechanisms is a key area of study (Yıldırım, Kandemirli, & Demir, 2005).
Material Science and Nonlinear Optics
- Potential in Nonlinear Optical Materials : Some derivatives exhibit significant optical nonlinearity, making them candidates for optical limiting applications. This is particularly relevant in the field of material science (Chandrakantha et al., 2013).
Computational Design and Drug Development
- Computational Design in Drug Development : The compound's derivatives are explored for protein kinase inhibition, with computational design aiding in understanding the effects on the human body. This approach is vital in the early stages of drug development (Singh, Tomar, Das, & Singh, 2009).
Pharmaceutical Research
- Antimicrobial and Anticancer Agents : Some derivatives have shown potential as antimicrobial and anticancer agents. Studies have characterized these compounds and evaluated their in vitro activity, suggesting their utility in pharmaceutical research (Hafez, El-Gazzar, & Al-Hussain, 2016).
Additional Applications
- Diverse Applications in Chemistry : The compound and its derivatives are used in various chemical syntheses, showing a wide range of applications in organic chemistry and related fields. For instance, synthesis of pyrazolines and their crystal structures have been explored (Loh et al., 2013).
properties
IUPAC Name |
5-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-3-1-6(2-4-7)9-8(10(14)15)5-12-13-9/h1-5H,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOICGDIFQWOONP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10479728 | |
Record name | 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10479728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
135641-91-7 | |
Record name | 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10479728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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